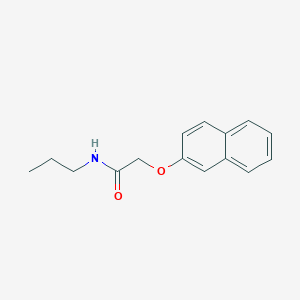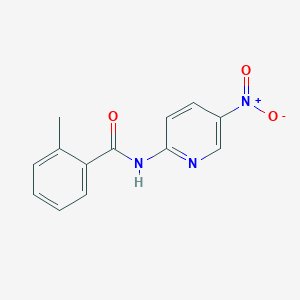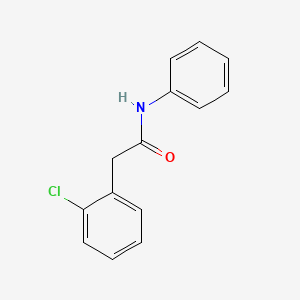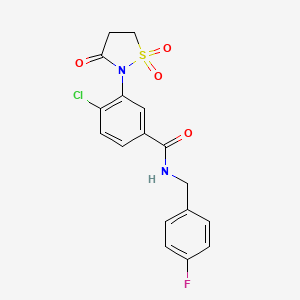
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as DMPD, is a synthetic compound with potential applications in scientific research. It belongs to the family of pyrrolidinediones and has been studied for its mechanism of action and biochemical and physiological effects. In
作用機序
The exact mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione may enhance GABAergic neurotransmission, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to exhibit anticonvulsant activity in animal models, suggesting that it may have potential as a treatment for epilepsy. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential as a treatment for anxiety and depression.
実験室実験の利点と制限
One advantage of using 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its potential as a treatment for epilepsy and neurodegenerative diseases. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for epilepsy and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione and its effects on the GABA system. Finally, research is needed to explore the potential of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione as a treatment for anxiety and depression.
合成法
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzaldehyde with methylamine, followed by the reaction of the resulting intermediate with 4-methylbenzylamine and succinic anhydride. The final product can be purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant activity in animal models and may have potential as a treatment for epilepsy. Additionally, 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione has been studied for its potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methyl-4-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO2/c1-11-3-5-13(6-4-11)9-15-12(2)18(23)22(19(15)24)14-7-8-16(20)17(21)10-14/h3-8,10,12,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWHMIJHFUTKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)

![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5067750.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5067754.png)
![3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole](/img/structure/B5067759.png)




![3-[(3,5-dichloro-4-hydroxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5067783.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5067790.png)
![2-[(3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5067795.png)
![(2,4-difluorobenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5067817.png)